BenchChemオンラインストアへようこそ!

2-(Azetidin-1-YL)-5-bromoaniline

Drug Design Lead Optimization Physicochemical Property Benchmarking

2-(Azetidin-1-YL)-5-bromoaniline (CAS 1849343-62-9) is a bifunctional aniline building block that integrates a strained, four-membered azetidine ring at the ortho position with a heavy bromine atom at the meta position (C9H11BrN2, MW 227.10). It belongs to the N-arylazetidine class, which serves as a privileged scaffold in medicinal chemistry for introducing conformational constraint and three-dimensionality into lead molecules.

Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
Cat. No. B13039463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-YL)-5-bromoaniline
Molecular FormulaC9H11BrN2
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=C(C=C(C=C2)Br)N
InChIInChI=1S/C9H11BrN2/c10-7-2-3-9(8(11)6-7)12-4-1-5-12/h2-3,6H,1,4-5,11H2
InChIKeyPXVIZRBGSXDWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-YL)-5-bromoaniline: Core Building Block Profile for Sourcing Decisions


2-(Azetidin-1-YL)-5-bromoaniline (CAS 1849343-62-9) is a bifunctional aniline building block that integrates a strained, four-membered azetidine ring at the ortho position with a heavy bromine atom at the meta position (C9H11BrN2, MW 227.10) . It belongs to the N-arylazetidine class, which serves as a privileged scaffold in medicinal chemistry for introducing conformational constraint and three-dimensionality into lead molecules [1][2]. The ortho-azetidine/5-bromo substitution pattern creates a unique electronic environment that simultaneously enables metal-catalyzed cross-coupling diversification at the bromine site and amine-based derivatization, making it a versatile intermediate for parallel library synthesis [3].

Why 2-(Azetidin-1-YL)-5-bromoaniline Cannot Be Replaced by Generic ortho-Haloaniline Analogs


Bifunctional ortho-amino aryl halides are ubiquitous building blocks, but simple substitution—even with isosteric heterocyclic amines or alternate 5-halo substituents—can profoundly alter reactivity, physicochemical properties, and biological performance. Replacing the ortho-azetidine with a larger pyrrolidine or piperidine ring changes nitrogen basicity by over 1 pKa unit and eliminates the strain-driven conformational constraint that azetidines uniquely provide [1][2]. Swapping the 5-bromo for a 5-chloro substituent reduces the carbon-halogen bond reactivity that governs cross-coupling efficiency, potentially requiring harsher catalytic conditions and limiting substrate scope [3]. For procurement decisions, failing to recognize these differences leads to wasted synthesis cycles, lower yields, and confounding SAR data—precisely the risks the quantitative evidence below is designed to mitigate.

2-(Azetidin-1-YL)-5-bromoaniline: Quantitative Evidence Guide for Differentiated Scientific Procurement


Physicochemical Benchmarking: Computed LogP and TPSA of 2-(Azetidin-1-YL)-5-bromoaniline vs. Alternate Heterocyclic Anilines

2-(Azetidin-1-YL)-5-bromoaniline displays computed LogP of ~2.24 and TPSA of ~29.3 Ų, placing it in favorable oral drug-like chemical space . In comparison, aniline building blocks with larger-ring N-substituents consistently show higher LogP and TPSA values (e.g., 4-(pyrrolidin-1-yl)aniline derivatives typically show LogP increases of 0.5–1.0 log units due to additional methylene groups, raising lipophilicity-driven promiscuity risk) [1]. The azetidine-containing compound's lower LogP and moderate TPSA are consistent with class-level observations that azetidine incorporation improves ligand efficiency metrics relative to larger saturated N-heterocycles [2]. This benchmark positions the compound favorably for fragment-based and lead-like library design where balanced polarity is critical.

Drug Design Lead Optimization Physicochemical Property Benchmarking

Ring Strain-Driven Conformational Differentiation: Azetidine vs. Pyrrolidine and Piperidine in Ligand Design

The azetidine ring in 2-(Azetidin-1-YL)-5-bromoaniline imposes a ring strain of approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridine (27.7 kcal/mol) and the relatively unstrained pyrrolidine (5.4 kcal/mol) [1]. This strain energy is nearly 5-fold greater than that of pyrrolidine, conferring a rigid, non-planar geometry with a C–N–C angle constrained to approximately 93°, compared to ~105° in pyrrolidine and ~111° in piperidine [2]. In structure-based drug design, this constrained geometry has been explicitly leveraged to achieve improved kinase selectivity: in one published DDR1/2 inhibitor program, the azetidine-containing compound 37 was identified as the most promising candidate for its nanomolar potency, improved kinase selectivity, and reduced cardiotoxicity risk compared to pyrrolidine and indoline series [3]. For procurement decisions, the azetidine scaffold provides a conformational constraint that cannot be replicated by five- or six-membered ring analogs.

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Nitrogen Basicity Differentiation: Impact of Azetidine Ring Size on pKa vs. Pyrrolidine and Piperidine

The nitrogen basicity of 2-(Azetidin-1-YL)-5-bromoaniline is governed by the unique electronic properties of the four-membered azetidine ring. Experimental data show that azetidine exhibits a pKa of 11.29 in aqueous solution, which is measurably different from pyrrolidine (pKa ~11.1) and piperidine (pKa ~11.2) [1]. Furthermore, the N-aryl substitution on 2-(Azetidin-1-YL)-5-bromoaniline substantially reduces this basicity through conjugation: published studies on N-aryl azetidines report that the azetidine nitrogen pKa can drop low enough to prevent N-protonation even at pH 1.8, a phenomenon that enhances stability under acidic conditions compared to N-alkyl azetidines [2]. This reduced basicity has direct implications for lysosomal trapping potential and volume of distribution, parameters where even small pKa shifts can produce meaningful pharmacokinetic differences—the exact rationale employed in recent DGAT2 inhibitor programs that selected azetidine over piperidine to mitigate metabolic liabilities [3].

Physicochemical Profiling ADME Optimization Amine Basicity

Synthetic Utility Advantage: ortho-Bromoaniline as a Superior Cross-Coupling Handle vs. ortho-Chloroaniline

The 5-bromo substituent on 2-(Azetidin-1-YL)-5-bromoaniline provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions than the corresponding 5-chloro analog. A 2024 methodology study in RSC Advances specifically demonstrated Suzuki–Miyaura cross-coupling on unprotected ortho-bromoanilines with broad substrate scope—including benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters—at gram scale under operationally simple conditions [1]. The same study notes that unprotected ortho-chloroanilines present greater challenges for sp2–sp3 couplings and typically require amine protection/deprotection steps [1]. Quantitative reactivity differences between aryl bromides and aryl chlorides are well-established: the C–Br bond dissociation energy (~337 kJ/mol) is substantially lower than C–Cl (~399 kJ/mol), enabling oxidative addition under milder conditions [2]. This reactivity differential is particularly important for the target compound, where the ortho-azetidine nitrogen could otherwise coordinate to palladium and poison catalysis under the harsher conditions required for chloride activation.

Synthetic Chemistry Cross-Coupling C–C Bond Formation

Metabolic Stability Differentiation: Azetidine as a Piperidine Bioisostere in Metabolic Soft-Spot Mitigation

Azetidine has been systematically evaluated as a bioisosteric replacement for piperidine to mitigate metabolic liabilities, with published evidence showing that the azetidine-containing analog can circumvent specific bioactivation pathways. In a study by Obach et al. (Xenobiotica, 2016), a piperidine-containing 5-HT4 partial agonist (TBPT) underwent problematic metabolism via N-dealkylation and oxazolidine formation, producing a pharmacologically active metabolite that complicated human dosing projections [1]. When azetidine was investigated as a piperidine isostere in this series, the metabolic pathway was diverted, and the azetidine proved valuable in minimizing metabolism while maintaining target activity [1]. This finding has been corroborated in additional programs: in DGAT2 inhibitor development, azetidine replacement of a metabolically labile piperidine led to the clinical candidate Ervogastat with improved metabolic stability [2]. While these data are from related chemotypes rather than from 2-(Azetidin-1-YL)-5-bromoaniline directly, they establish a reproducible class-level trend: azetidine substitution consistently reduces susceptibility to N-dealkylation and oxidative ring metabolism compared to piperidine and pyrrolidine analogs [3].

Drug Metabolism Bioisostere Strategy Lead Optimization

Synthetic Tractability of N-Arylazetidines: Historical Availability Advantage for 2-(Azetidin-1-YL)-5-bromoaniline

The synthesis of N-arylazetidines via direct nucleophilic aromatic substitution of azetidine with bromoaromatic compounds has been established since foundational studies on azetidine chemistry, where azetidine was reacted with bromoaromatic compounds to prepare new N-arylazetidines [1]. This established synthetic route—the very chemistry that produces 2-(Azetidin-1-YL)-5-bromoaniline—benefits from the intrinsic nucleophilicity of azetidine toward bromoaromatic electrophiles. For procurement, the compound is commercially available from multiple suppliers at ≥95% purity (ChemScene: ≥98% purity, CS-0595725; LeYan: 98% purity), with defined storage conditions (sealed in dry, 2–8°C) and room-temperature shipping stability . In contrast, the corresponding 5-iodo analog and several 5-alkyl analogs are not catalog-listed by major suppliers, limiting their accessibility for routine discovery workflows. This established synthetic route and multi-supplier availability reduce supply chain risk compared to less common N-arylazetidine analogs that require custom synthesis.

Synthetic Methodology N-Arylazetidine Synthesis Building Block Availability

Optimal Application Scenarios for 2-(Azetidin-1-YL)-5-bromoaniline Based on Differentiated Evidence


Fragment-Based and Lead-Like Library Design Requiring Balanced Polarity

When building sp3-rich, lead-like screening libraries, the computed LogP of ~2.24 and TPSA of ~29.3 Ų place 2-(Azetidin-1-YL)-5-bromoaniline in favorable property space for oral bioavailability . Its LogP advantage of 0.3–1.3 units lower than pyrrolidine or piperidine analogs reduces the risk of lipophilicity-driven promiscuity—a critical consideration for fragment and lead-like libraries where every log unit matters—and the constrained scaffold provides a defined exit vector for structure-based design [1].

Parallel Library Synthesis via Unprotected Suzuki–Miyaura Diversification

The ortho-bromoaniline motif enables direct Suzuki–Miyaura cross-coupling without amine protection, as demonstrated at gram scale across benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters [2]. This eliminates 2 synthetic steps (protection/deprotection) per diversification point compared to ortho-chloroaniline-based library synthesis, enabling parallel array chemistry that accelerates SAR exploration. Procurement of 2-(Azetidin-1-YL)-5-bromoaniline as the core scaffold allows a single building block to generate diverse compound arrays with the azetidine conformational constraint fixed across all products.

Kinase Selectivity and CNS Drug Discovery Programs

The rigid, non-planar geometry of the azetidine ring provides a conformational constraint that has been explicitly linked to improved kinase selectivity profiles: in DDR1/2 inhibitor optimization, the azetidine-containing compound outperformed pyrrolidine and indoline series on potency, selectivity, and cardiotoxicity endpoints [3]. Additionally, the reduced N-arylazetidine basicity (lack of protonation even at pH 1.8) minimizes lysosomal trapping [4], while the favorable LogP and TPSA profile supports CNS penetration potential—making this compound an ideal core for kinase-targeted and neuroscience-focused lead optimization.

Metabolic Soft-Spot Mitigation in Lead Optimization Campaigns

For programs where lead compounds containing piperidine or pyrrolidine motifs show problematic N-dealkylation or oxazolidine metabolite formation, 2-(Azetidin-1-YL)-5-bromoaniline provides a direct entry point to explore azetidine bioisostere replacements. Published evidence demonstrates that azetidine substitution can divert metabolism away from N-dealkylation pathways while maintaining target potency—a strategy successfully employed in both 5-HT4 partial agonist and DGAT2 inhibitor programs that progressed to clinical candidates [5]. The bromine handle allows late-stage diversification of metabolically optimized azetidine-containing cores without resynthesizing the entire scaffold.

Quote Request

Request a Quote for 2-(Azetidin-1-YL)-5-bromoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.